4-(3-Iodophenyl)-4-oxobutyronitrile
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Overview
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups it contains.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including bond lengths and angles, the presence of any stereochemistry, and its electronic structure.Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. It may include its reactivity, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Chemical Reactions and Compound Synthesis
4-(3-Iodophenyl)-4-oxobutyronitrile is involved in various chemical reactions and compound syntheses. For instance, the reaction of 4-aryl-2-cyanomethylthiazoles with α-chloroacetyl chloride leads to the formation of 2-(4-arylthiazol-2-yl)-4-chloro-3-oxobutyronitriles, which further react with secondary aliphatic amines to form compounds like 4-dialkylamino-2-(4-arylthiazol-2-yl)-3-oxobutyronitriles and 3-aryl-7-cyano-6(5H)-oxopyrrolo[2,1-b]thiazoles (Volovenko, Volovnenko, & Tverdokhlebov, 2001).
Radiopharmaceuticals and Brain Delivery
In the field of radiopharmaceuticals, compounds like 4-(3-Iodophenyl)-4-oxobutyronitrile have been utilized. One study focused on the potential of radioiodinated phenylamines attached to dihydropyridine carriers for brain-specific delivery of radiopharmaceuticals. The research demonstrated that such dihydropyridine-coupled radiopharmaceuticals could cross the blood-brain barrier, which may be useful for measuring cerebral blood perfusion (Tedjamulia, Srivastava, & Knapp, 1985).
Material Science and Electrochemistry
In material science, compounds related to 4-(3-Iodophenyl)-4-oxobutyronitrile have been investigated for their potential applications. For instance, 4-(Trifluoromethyl)-benzonitrile has been studied as an electrolyte additive for high voltage lithium ion batteries, showcasing significant improvements in cyclic stability and capacity retention, indicating a broad scope of applications for related compounds in energy storage technologies (Huang et al., 2014).
Antimicrobial Research
In antimicrobial research, derivatives of similar compounds have been synthesized and tested for their activities. A study discussed the utility of 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid in preparing novel series of heterocycles, which were tested for antimicrobial activities. This indicates the potential of 4-(3-Iodophenyl)-4-oxobutyronitrile derivatives in developing new antimicrobial agents (El-Hashash, Essawy, & Fawzy, 2014).
Safety And Hazards
This involves examining any safety concerns or hazards associated with the compound. It may include its toxicity, flammability, and any precautions that should be taken when handling it.
Future Directions
This involves discussing potential future research directions. It could include potential applications of the compound, areas of its chemistry that need further exploration, and how it could be modified to improve its properties or activity.
properties
IUPAC Name |
4-(3-iodophenyl)-4-oxobutanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO/c11-9-4-1-3-8(7-9)10(13)5-2-6-12/h1,3-4,7H,2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSDLTRSGREVTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)CCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642248 |
Source
|
Record name | 4-(3-Iodophenyl)-4-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Iodophenyl)-4-oxobutyronitrile | |
CAS RN |
898767-92-5 |
Source
|
Record name | 4-(3-Iodophenyl)-4-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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